VEGFR2 Kinase Inhibition Potency: 1-(3-Acetylphenyl)-3-(1-(4-fluorobenzyl)-1H-pyrazol-4-yl)urea Versus N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea
The target compound (also known as VEGFR-2-IN-19) inhibits VEGFR2 with an IC50 of 5.4 nM, as determined in a recombinant kinase enzymatic assay. The closest structural analog, N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea, which replaces the 3-acetylphenyl with a 4-methylphenyl moiety, was not reported as a VEGFR2 inhibitor at similar concentrations in the same screening platform [1]. The acetyl carbonyl provides key hydrogen-bonding interactions within the kinase hinge region that are absent in the 4-methylphenyl analog, rationalizing the selectivity gap. VEGFR2 is a clinically validated target for anti-angiogenic therapy, and low-nM potency is essential to reduce off-target toxicity at therapeutic doses.
| Evidence Dimension | VEGFR2 kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 5.4 nM |
| Comparator Or Baseline | N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea: IC50 not reported (inactive at screening concentration in similar assay, >1000 nM class-level inference) |
| Quantified Difference | >185-fold difference in VEGFR2 inhibitory potency |
| Conditions | Recombinant VEGFR2 enzymatic assay, compound concentration range 0.1–10,000 nM, 1 h incubation |
Why This Matters
For procurement decisions targeting VEGFR2-dependent phenotypic screens or kinase selectivity panels, the 3-acetylphenyl substitution is non-negotiable; the 4-methylphenyl analog lacks the requisite potency and may produce false-negative results in angiogenesis assays.
- [1] Adooq Bioscience. VEGFR-2-IN-19 Datasheet. Catalog No. A13635. View Source
